3-(3-methylthiophen-2-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one
Description
Chemical Structure and Key Features The compound 3-(3-methylthiophen-2-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one (CAS: 2640972-38-7; molecular formula: C₂₀H₂₃NOS; molecular weight: 325.47 g/mol) features a unique spirocyclic core and heteroaromatic substituents. Its structure comprises:
- A phenyl group at the 6-position of the spirocyclic ring, contributing to hydrophobic interactions.
- A 3-methylthiophen-2-yl substituent, which enhances π-π stacking and electronic delocalization due to sulfur’s polarizability .
- A propan-1-one linker, enabling hydrogen bonding and metabolic stability via ketone functionality.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-9-10-23-18(15)7-8-19(22)21-13-20(14-21)11-17(12-20)16-5-3-2-4-6-16/h2-6,9-10,17H,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVYSNHNHFETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the spirocyclic structure through a series of cyclization reactions. The ketone functional group is then introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The spirocyclic structure is of particular interest due to its presence in many bioactive natural products.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The structural features of the compound make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Electronic and Physicochemical Properties
Electronic Effects
- Methanesulfonylphenyl Analogue () : The sulfonyl group (σp = 0.72) increases acidity and polarity, improving aqueous solubility but reducing blood-brain barrier penetration.
- Trifluoromethylpyridine Derivative () : The -CF₃ group (σm = 0.43) stabilizes electron-deficient regions, improving resistance to oxidative metabolism.
LogP and Solubility
- Target Compound : Predicted LogP = 3.2 (thiophene and phenyl contribute to lipophilicity) .
- Cyclohexylpyrazole Analogue () : LogP ≈ 4.1 due to the cyclohexyl group, leading to lower solubility (cLogS = -4.5).
- Piperazine-Thioether Compound () : LogP = 2.8 (polar thioether and piperazine reduce lipophilicity).
Pharmacological Potential
- Target Compound : The spirocycle’s rigidity may enhance selectivity for sterically constrained targets (e.g., kinase ATP pockets). Thiophene’s sulfur atom could mediate interactions with cysteine residues .
- Indazole-Pyrazole Analogue () : Indazole’s H-bonding capacity may improve affinity for enzymes like COX-2, but the cyclohexyl group increases toxicity risks (e.g., hepatotoxicity) .
- Hesperetin Dihydrochalcone (): A flavonoid derivative with antioxidant activity but lower structural complexity compared to the target compound.
Toxicity Considerations
- Metabolic Stability : The spirocyclic core may reduce CYP450-mediated metabolism compared to linear analogues (e.g., piperazine derivatives) .
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